The synthesis of BPR1K871 has undergone several stages of optimization to improve yield and scalability. The most notable synthetic routes include:
The final product was synthesized in a single batch of 3.09 kg, facilitating preclinical testing .
BPR1K871 features a complex molecular structure characterized by a quinazoline core with a substituted thiazoline side chain. The molecular formula is , with a molecular weight of approximately 462.55 g/mol. Key structural components include:
This structural configuration is essential for its function as a multi-kinase inhibitor.
BPR1K871 engages in various chemical reactions during its synthesis, particularly:
These reactions highlight the compound's synthetic versatility and potential for further modifications.
BPR1K871 exerts its therapeutic effects primarily through the inhibition of FLT3 and Aurora Kinase A. The mechanism involves:
The efficacy is demonstrated through significant anti-proliferative effects observed in various cancer cell lines.
BPR1K871 exhibits several notable physical and chemical properties:
These properties contribute to its potential as an effective therapeutic agent.
BPR1K871 has significant applications in scientific research and clinical settings:
BPR1K871 (molecular formula: C₂₅H₂₈ClN₇O₂S; molecular weight: 526.05 g/mol; CAS No. 2443767-35-7) belongs to the quinazoline-based chemical class. This privileged scaffold in kinase inhibitor development enables high-affinity ATP-competitive binding. The structural architecture comprises:
Table 1: Key Physicochemical Properties of BPR1K871
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₈ClN₇O₂S |
Molecular Weight | 526.05 g/mol |
Calculated LogD7.4 | 4.41 |
Aqueous Solubility | 0.452 μg/mL (neat) |
DMSO Solubility | 125 mg/mL (238 mM) |
The strategic "scaffold-hopping" approach from earlier furanopyrimidine leads to quinazoline significantly improved physicochemical properties: LogD reduction from 7.10 to 4.41 enhanced drug-likeness while maintaining potent kinase binding [2] [4]. This structural optimization balanced target engagement with developability parameters critical for in vivo application.
BPR1K871 addresses two high-value oncology targets through distinct mechanistic pathways:
FLT3 (FMS-like tyrosine kinase 3) inhibition targets AML pathogenesis at the molecular level. Approximately 20-25% of AML patients harbor FLT3 internal tandem duplication (FLT3-ITD) mutations, driving constitutive kinase activation associated with poor prognosis, rapid relapse, and chemotherapy resistance [2] [4]. Selective FLT3 inhibitors demonstrate transient clinical benefits but frequently encounter resistance through compensatory pathway activation.
Aurora Kinase A (AURKA) represents a complementary mitotic regulator overexpressed across diverse malignancies. AURKA governs centrosome maturation, spindle assembly, and chromosomal segregation. Its dysregulation promotes aneuploidy and oncogenic transformation, establishing it as both a therapeutic target and biomarker in AML and solid tumors [2] [4].
The dual-target rationale leverages:
Table 2: Kinase Inhibition Profile of BPR1K871
Target | IC₅₀ (nM) | Biological Significance |
---|---|---|
FLT3 | 19 | Driver mutation in 25% AML |
AURKA | 22 | Mitotic master regulator |
AURKB | 13 | Chromosomal passenger complex |
Kinome-wide profiling revealed BPR1K871 inhibits 77 of 395 tested kinases at >65% inhibition (1000 nM), suggesting broader polypharmacology potential beyond its primary targets [2] [4]. This multi-kinase activity may translate to enhanced efficacy but requires further mechanistic investigation.
The discovery of BPR1K871 exemplifies structure-based drug design addressing pharmacological limitations of predecessor compounds:
Lead Generation (Pre-2016):
Hybridization Strategy (2016):Researchers at Taiwan's National Health Research Institutes synthesized quinazoline-thiazoleurea hybrid 4 (FLT3 IC₅₀ = 127 nM; AURKA IC₅₀ = 5 nM). This critical scaffold hop reduced molecular weight (567→485 g/mol) and LogD (7.10→4.41) while enhancing AURKA potency 8-10 fold versus predecessors [2] [4]. Despite promising cellular activity (EC₅₀ ~40 nM in AML lines), poor aqueous solubility (0.452 μg/mL) limited in vivo utility.
Structure-Activity Relationship (SAR) Breakthrough:Systematic exploration of quinazoline substitutions yielded three distinct pharmacological classes:
BPR1K871 emerged with optimized enzymatic (FLT3 IC₅₀=19 nM; AURKA IC₅₀=22 nM) and cellular (EC₅₀=5 nM in MOLM-13/MV4-11 AML) potency. Western blot analyses confirmed target engagement through dose-dependent suppression of FLT3 autophosphorylation and histone H3 phosphorylation (AURKB substrate) [2] [4].
Preclinical Validation:BPR1K871 demonstrated broad-spectrum efficacy across disease models:
These proof-of-concept studies established BPR1K871 as a preclinical development candidate with potential application across hematological malignancies and solid tumors [1] [2] [3].
Table 3: Key Milestones in BPR1K871 Development
Stage | Achievement | Significance |
---|---|---|
Scaffold Design | Quinazoline core hybridized with thiazole urea | Improved LogD & solubility |
Lead Optimization | SAR refinement at quinazoline 6/7-positions | Balanced dual inhibition |
Cellular Validation | EC₅₀ = 5 nM in FLT3-ITD AML models (MOLM-13, MV4-11) | Target engagement in disease-relevant cells |
In Vivo Proof-of-Concept | Tumor regression in AML/solid tumor xenografts at 3–20 mg/kg IV | Broad-spectrum anti-tumor activity |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3